4-Metilbencil tiocianato

Descripción general

Descripción

4-Methylbenzyl thiocyanate is a compound that has been studied for its interesting reactivity with various nucleophiles due to the presence of three electrophilic sites: the benzylic carbon, sulfur, and cyano carbon. These sites are susceptible to nucleophilic attack, leading to a range of chemical reactions and products .

Synthesis Analysis

The synthesis of related compounds often involves the use of protecting groups and strategic reactions to build complex structures. For instance, the synthesis of 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid demonstrates the utility of the methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) protecting group. This group facilitates the synthesis of macrocyclic polyamines, which are important in chelation and potentially in medical applications .

Molecular Structure Analysis

The molecular structure of 4-Methylbenzyl thiocyanate-related compounds has been elucidated using various spectroscopic techniques, including FT-IR, Raman, NMR, and mass spectrometry. X-ray crystallography has also been employed to determine the structural and conformational properties of these compounds, providing insight into their three-dimensional arrangement and intermolecular interactions .

Chemical Reactions Analysis

4-Methylbenzyl thiocyanate undergoes nucleophilic substitution reactions with different nucleophiles, leading to a variety of secondary reactions. The selectivity of the nucleophilic attack on the three electrophilic sites can be rationalized using molecular orbital (MO) theory . Additionally, thiobenzoyl isocyanates, which are structurally related to 4-Methylbenzyl thiocyanate, participate in cycloaddition reactions with benzaldazines, yielding mono- and bis (4+2) cycloadducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methylbenzyl thiocyanate and its derivatives can be inferred from their synthesis and molecular structure. The reactivity of the compound with nucleophiles indicates its potential utility in synthesizing a wide range of chemical entities. The spectroscopic data provide information on the vibrational and electronic environments of the molecule, which are crucial for understanding its reactivity and interactions with other molecules .

Aplicaciones Científicas De Investigación

Reacciones de Sustitución Nucleofílica

4-Metilbencil tiocianato: es un compuesto con tres sitios electrófilos: carbono bencílico, azufre y carbono ciano, que son susceptibles al ataque nucleofílico . Esta propiedad lo convierte en un reactivo valioso en las reacciones de sustitución nucleofílica, donde puede reaccionar con varios nucleófilos para formar diferentes productos dependiendo del sitio de ataque. Por ejemplo, los nucleófilos con altos niveles de energía tienden a atacar el átomo de azufre, mientras que otros prefieren el carbono cianuro o el carbono bencílico .

Aplicaciones Antibacterianas

Los derivados del tiocianato, incluido el This compound, han mostrado excelentes propiedades antibacterianas . Este compuesto se puede utilizar para sintetizar nuevos agentes antibacterianos introduciendo grupos SCN en las moléculas madre, lo que podría conducir al desarrollo de nuevos tratamientos para infecciones bacterianas.

Actividades Antiparasitarias

Al igual que sus aplicaciones antibacterianas, el This compound se ha identificado como poseedor de actividades antiparasitarias . Sus derivados se pueden explorar para crear fármacos antiparasitarios, que podrían ser particularmente útiles en el tratamiento de enfermedades causadas por organismos parásitos.

Investigación Anticancerígena

El grupo tiocianato es común en moléculas bioactivas con actividades anticancerígenas. El This compound se puede utilizar en la síntesis de pequeñas moléculas orgánicas que contienen el grupo SCN, las cuales pueden exhibir potencial como agentes anticancerígenos .

Investigación Proteómica

Este compuesto también es un producto de especialidad para la investigación proteómica, donde se puede utilizar en el estudio de proteínas y sus funciones . Puede ayudar a comprender los complejos procesos biológicos y el papel de las proteínas en la salud y la enfermedad.

Síntesis Orgánica

This compound: sirve como un bloque de construcción versátil en la síntesis orgánica. Se puede utilizar para construir varias moléculas orgánicas que contienen tiocianato, que son valiosas en el desarrollo de nuevos fármacos sintéticos y análogos de productos naturales .

Safety and Hazards

Direcciones Futuras

Thiocyanates, including 4-Methylbenzyl thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies from the laboratory to a full-scale .

Mecanismo De Acción

Target of Action

4-Methylbenzyl thiocyanate is a complex compound that interacts with several targets. It possesses three electrophilic sites: benzylic carbon, sulfur, and cyano carbon . These sites are capable of receiving nucleophilic attack, making them primary targets for the compound’s action .

Mode of Action

The compound’s interaction with its targets involves nucleophilic substitution . Nucleophiles with high energy levels, such as PhS− and CN−, appear to preferentially attack the sulfur atom . On the other hand, MeO− was found to attack preferably the cyanide carbon, while amines with low energy levels prefer the benzylic carbon .

Biochemical Pathways

The nucleophilic substitution on the sulfur or the cyanide carbon generates CN− or p-xylene-α-thiolate anion, strong nucleophiles, as the primary products . These primary products then initiate complex secondary reactions . The selective reactivities of the three attacking sites for nucleophiles in 4-Methylbenzyl thiocyanate have been rationalized in terms of MO theory .

Result of Action

The result of the compound’s action is the generation of strong nucleophiles, CN− or p-xylene-α-thiolate anion . These nucleophiles can then participate in further reactions, contributing to the compound’s overall biochemical activity .

Propiedades

IUPAC Name |

(4-methylphenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKZGPBKYUQGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

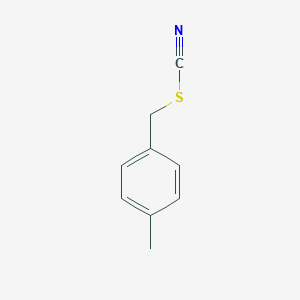

CC1=CC=C(C=C1)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172419 | |

| Record name | Thiocyanic acid, p-methylbenzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18991-39-4 | |

| Record name | Thiocyanic acid, p-methylbenzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018991394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, p-methylbenzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18991-39-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: 4-Methylbenzyl thiocyanate has three potential sites for nucleophilic attack. How does the nature of the nucleophile influence the site selectivity?

A1: 4-Methylbenzyl thiocyanate (4-MBTC) indeed presents three electrophilic sites: the benzylic carbon, the sulfur atom, and the cyano carbon. The research demonstrates that the site of nucleophilic attack is highly dependent on the attacking nucleophile's Highest Occupied Molecular Orbital (HOMO) energy level [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)

![methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen](/img/structure/B103238.png)